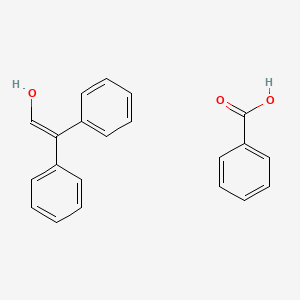

Benzoic acid;2,2-diphenylethenol

Description

Conceptual Framework of Benzoic Acid and its Derivatives in Organic Chemistry

Benzoic acid, with the chemical formula C₆H₅COOH, is the simplest aromatic carboxylic acid. wikipedia.org Its structure consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org This arrangement confers upon benzoic acid its characteristic properties, including its acidic nature and its role as a precursor in the synthesis of numerous organic compounds. wikipedia.orgijcrt.org

The chemistry of benzoic acid is largely dictated by the carboxyl group and the aromatic ring. The carboxyl group can undergo a variety of reactions, including:

Deprotonation: Benzoic acid is a weak acid and can donate a proton to a base to form the benzoate (B1203000) anion. youtube.com This reaction is fundamental to its use as a preservative, as the uptake of benzoic acid by a microbial cell can lower the intracellular pH, thereby inhibiting enzymatic processes like the anaerobic fermentation of glucose. wikipedia.org

Esterification: In the presence of an acid catalyst, benzoic acid reacts with alcohols to form esters. youtube.comyoutube.com For example, the reaction with ethanol (B145695) produces ethyl benzoate. youtube.com

Reduction: Benzoic acid can be reduced to benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride. youtube.com

Conversion to Acyl Halides: Reaction with thionyl chloride (SOCl₂) converts benzoic acid to benzoyl chloride, an important acyl halide. youtube.com

The benzene ring of benzoic acid can undergo electrophilic aromatic substitution reactions. The carboxyl group is a deactivating, meta-directing group. For instance, the nitration of benzoic acid with nitric acid and sulfuric acid yields m-nitrobenzoic acid. youtube.com

Benzoic acid derivatives are a broad class of compounds where the hydrogen atoms on the benzene ring or the hydroxyl group of the carboxyl function are replaced by other functional groups. ontosight.aiontosight.ai These modifications can significantly alter the parent molecule's physical, chemical, and biological properties. ontosight.ai For instance, the introduction of halogen atoms can influence the compound's reactivity and its interactions with biological targets. ontosight.ai

Properties of Benzoic Acid:

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molar Mass | 122.12 g/mol |

| Appearance | White crystalline solid nih.gov |

| Melting Point | 122.4 °C |

| Boiling Point | 249.2 °C |

| Solubility in water | Slightly soluble nih.gov |

Data sourced from various chemical databases.

Overview of Enol Chemistry with Specific Reference to Diphenylethenol Systems

Enols are a class of organic compounds characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is double-bonded to another carbon atom (a C=C-OH linkage). wikipedia.org The term "enol" is a portmanteau of "alkene" and "alcohol". wikipedia.org Enols are typically in equilibrium with their corresponding carbonyl (keto) form, a phenomenon known as keto-enol tautomerism. wikipedia.org

The interconversion between the keto and enol forms involves the migration of a proton and the rearrangement of electrons. wikipedia.org Generally, the keto form is thermodynamically more stable and predominates in the equilibrium mixture. wikipedia.org However, the enol tautomer, though often present in small amounts, is a crucial nucleophilic intermediate in many organic reactions. bham.ac.uk The formation of enols can be catalyzed by either acids or bases. libretexts.org

2,2-Diphenylethenol is the enol tautomer of 1,1-diphenylacetone. The structure features a vinyl alcohol moiety with two phenyl groups attached to one of the sp² hybridized carbons. While specific detailed research on 2,2-diphenylethenol is not abundant in the provided search results, we can infer its properties and reactivity based on general principles of enol chemistry and the influence of the phenyl groups. The two phenyl groups on the same carbon would likely exert significant steric and electronic effects, influencing the stability and reactivity of the enol.

In contrast, the isomeric 1,2-diphenylethanol (B1347050) is an alcohol, not an enol, and has a different structural formula and chemical properties. nih.gov Its isomer, 2,2-diphenylethanol (B156489) , is also an alcohol. chemimpex.comnist.govsigmaaldrich.comchemicalbook.com

The nucleophilicity of enols allows them to react with various electrophiles. libretexts.org In acid-catalyzed reactions, the enol attacks the electrophile, followed by deprotonation of the carbonyl oxygen to yield an α-substituted product. libretexts.org

Interrelationship and Potential Chemical Interactions between Benzoic Acid and Diphenylethenol/Ethanol Structures

The chemical interplay between benzoic acid and a diphenylethenol or ethanol structure can manifest in several ways, primarily through acid-base and esterification reactions.

Acid-Base Interactions: As a carboxylic acid, benzoic acid can act as a proton donor. youtube.com An enol, such as 2,2-diphenylethenol, possesses a hydroxyl group and can, in principle, act as a base, accepting a proton. This interaction would be an initial step in acid-catalyzed reactions involving the enol. Similarly, an alcohol like 2,2-diphenylethanol can be protonated by benzoic acid.

Esterification: A key reaction between a carboxylic acid and an alcohol is esterification, which typically requires an acid catalyst. youtube.comyoutube.com In a hypothetical reaction, benzoic acid could react with 2,2-diphenylethanol to form the corresponding ester, 2,2-diphenylethyl benzoate, and water.

Reactions with Enols: The interaction of benzoic acid with an enol like 2,2-diphenylethenol is more nuanced. The acidic environment provided by benzoic acid can catalyze the tautomerization of the enol back to its more stable keto form (1,1-diphenylacetone). Furthermore, the protonated carbonyl of benzoic acid could potentially act as an electrophile, although this is less common than reactions with stronger electrophiles.

The solubility of these compounds is also a factor in their potential interactions. Benzoic acid itself has limited solubility in water but this increases in basic solutions due to the formation of the soluble benzoate salt. libretexts.org Hydrocarbon-rich molecules like biphenyl (B1667301) are generally not soluble in water. libretexts.org The solubility of diphenylethenol or diphenylethanol in various solvents would influence the reaction conditions required for any chemical transformation.

Significance of Investigating These Chemical Scaffolds in Modern Chemical Research

The study of benzoic acid and its derivatives remains highly significant in modern chemical research due to their wide-ranging applications and versatile reactivity. ijcrt.orgresearchgate.net They are crucial intermediates in the industrial synthesis of many other organic substances. wikipedia.orgresearchgate.net In the pharmaceutical industry, benzoic acid and its salts are used as preservatives due to their antimicrobial properties. wikipedia.orgijcrt.orgnih.govresearchgate.net They also serve as building blocks for the synthesis of more complex medicinal compounds, such as benzoyl peroxide. researchgate.netnih.gov The study of benzoic acid derivatives continues to be an active area of research, with the potential for discovering new therapeutic agents with activities such as antimicrobial, anti-inflammatory, and anticancer effects. ijcrt.orgontosight.ai

The investigation of enol and enolate chemistry is fundamental to organic synthesis. bham.ac.uk Enolates, the conjugate bases of carbonyl compounds, are powerful nucleophiles used to form new carbon-carbon bonds, a cornerstone of building complex organic molecules. bham.ac.uklibretexts.org Understanding the factors that control the formation and reactivity of enols and enolates is critical for designing synthetic routes to a vast array of organic compounds, including pharmaceuticals and natural products. The stereochemistry of reactions involving enols is also a key area of research, as controlling the three-dimensional arrangement of atoms is often crucial for the biological activity of a molecule. libretexts.org

The diphenylethanol scaffold is also of interest in various research areas. For example, 2,2-diphenylethanol is utilized as a chiral auxiliary in asymmetric synthesis and as an intermediate in the production of fragrances and other consumer products. chemimpex.com Its antioxidant properties also make it a candidate for use in cosmetics and personal care products. chemimpex.com

Structure

2D Structure

Properties

CAS No. |

86123-17-3 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

benzoic acid;2,2-diphenylethenol |

InChI |

InChI=1S/C14H12O.C7H6O2/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;8-7(9)6-4-2-1-3-5-6/h1-11,15H;1-5H,(H,8,9) |

InChI Key |

UOVLSAAKLYDUBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=CO)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Academic Research on Benzoic Acid and Its Derivatives

Sophisticated Synthetic Methodologies for Benzoic Acid and its Functionalized Derivatives

The synthesis of benzoic acid and its derivatives is a cornerstone of modern organic chemistry, with applications spanning from industrial-scale production to the fine-tuning of complex molecules. Advanced research in this field focuses on developing highly efficient, selective, and sustainable synthetic routes. These methodologies often employ sophisticated catalytic systems to achieve desired transformations under milder conditions and with greater functional group tolerance.

Catalytic Oxidation Pathways for Aromatic Carboxylic Acid Synthesis

The direct oxidation of alkyl-substituted aromatic hydrocarbons presents a common and economically viable route to aromatic carboxylic acids. Research in this area is driven by the pursuit of catalysts that offer high conversion rates and selectivity, while minimizing harsh reaction conditions and the formation of byproducts.

The industrial synthesis of benzoic acid predominantly relies on the liquid-phase air oxidation of toluene (B28343), a process that has been refined over decades. globallcadataaccess.org This transformation is typically carried out at elevated temperatures and pressures, utilizing metal salts as catalysts. Cobalt and manganese salts are among the most effective catalysts for this process. globallcadataaccess.orgpatsnap.com The mechanism generally proceeds through a free-radical pathway involving the formation of a benzyl (B1604629) radical, which is subsequently oxidized to benzaldehyde (B42025) and then to benzoic acid. nih.gov

Research continues to explore more efficient catalytic systems to improve yield and selectivity under milder conditions. For instance, a combination of manganese dioxide (MnO₂) and N-hydroxyphthalimide (NHPI) has been shown to be a highly effective catalytic system for the aerobic oxidation of toluene. researchgate.net Under optimized conditions, this system can achieve a high conversion of toluene with excellent selectivity for benzoic acid. researchgate.net Another approach involves the use of platinum supported on zirconia (Pt/ZrO₂), which has demonstrated high activity and selectivity for benzoic acid formation from toluene at lower temperatures than traditional industrial methods. researchgate.netscribd.com

Table 1: Performance of Various Catalytic Systems in the Oxidation of Toluene to Benzoic Acid

| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Toluene Conversion (%) | Benzoic Acid Selectivity (%) | Reference |

| Cobalt acetate | Air | 165 | 0.9 | - | - | globallcadataaccess.org |

| MnO₂ / NHPI | O₂ | 110 | 0.3 | 94.4 | 98.4 | researchgate.net |

| Pt/ZrO₂ | O₂ | 90 | 0.1 | 37.2 | 70.4 | scribd.com |

| Co-ZIF / NHPI | O₂ | 40 | 0.12 | 92.3 | - (Benzaldehyde major product) | nih.gov |

Note: The Co-ZIF/NHPI system primarily yields benzaldehyde, with benzoic acid as a secondary product.

Photocatalysis offers a promising green alternative for the synthesis of benzoic acid, harnessing light energy to drive the oxidation of toluene at ambient temperatures. This approach typically involves the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). rdd.edu.iq Upon irradiation with UV light, these materials generate electron-hole pairs, which can then react with adsorbed water and oxygen to produce highly reactive oxygen species. These species, in turn, oxidize toluene to benzoic acid. rdd.edu.iqresearchgate.net

Studies have shown that TiO₂ generally exhibits higher photoreactivity than ZnO for this transformation. rdd.edu.iq The efficiency of these photocatalytic systems can be further enhanced. For example, a composite material of platinum nanoparticles on titanium dioxide encapsulated in porous silica (B1680970) (Pt/TiO₂@pSiO₂) has been reported to exhibit a high apparent quantum yield for the production of oxygenates from toluene. researchgate.net Another strategy involves the use of uranyl ions (UO₂²⁺) as a homogeneous photocatalyst for the selective oxidation of toluene to benzaldehyde, which can be further oxidized to benzoic acid. nrc.gov

Table 2: Photocatalytic Systems for the Oxidation of Toluene

| Photocatalyst | Light Source | Key Findings | Apparent Quantum Yield (%) | Reference |

| Titanium Dioxide (TiO₂) | UV Lamp | Higher product concentration compared to ZnO. | - | rdd.edu.iq |

| Zinc Oxide (ZnO) | UV Lamp | Lower efficiency than TiO₂. | - | rdd.edu.iq |

| Pt/TiO₂@pSiO₂ | 365 nm | High oxygenate yields. | 14.1 | researchgate.net |

| Uranyl Perchlorate (UO₂²⁺) | Visible Light | Selective formation of benzaldehyde. | - | nrc.gov |

Note: The primary product in some photocatalytic systems may be benzaldehyde, which is an intermediate in the oxidation to benzoic acid.

Organometallic Reagent Applications in Benzoic Acid Functionalization

Organometallic reagents are indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high precision. Their application in the synthesis and functionalization of benzoic acid has led to the development of versatile and powerful methodologies.

The carboxylation of Grignard reagents is a classic and reliable method for the synthesis of carboxylic acids, including benzoic acid. ucalgary.calibretexts.org This reaction involves the preparation of a Grignard reagent, such as phenylmagnesium bromide, from the corresponding aryl halide (e.g., bromobenzene) and magnesium metal in an ethereal solvent. ucalgary.ca The highly nucleophilic Grignard reagent then readily attacks the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt. patsnap.comleah4sci.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final benzoic acid product. ucalgary.ca

This method is highly versatile and can be applied to a wide range of aryl and alkyl halides. libretexts.org Recent advancements have explored mechanochemical approaches to Grignard reactions, which can reduce solvent usage and reaction times. nih.gov Studies have shown that ball milling can be used to generate Grignard reagents from organobromides and subsequently react them with gaseous carbon dioxide to produce carboxylic acids in good yields. nih.gov

Table 3: Yields of Substituted Benzoic Acids via Mechanochemical Grignard Carboxylation

| Starting Aryl Bromide | Product Benzoic Acid | Yield (%) | Reference |

| 4-tert-Butylphenyl bromide | 4-tert-Butylbenzoic acid | 42 | nih.gov |

| 4-(Methylthio)phenyl bromide | 4-(Methylthio)benzoic acid | 58 | nih.gov |

| 2-(Methylthio)phenyl bromide | 2-(Methylthio)benzoic acid | 67 | nih.gov |

| 2-Bromothiophene | 2-Thiophenecarboxylic acid | 56 | nih.gov |

| 1-Bromonaphthalene | 2-Naphthoic acid | 44 | nih.gov |

Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and their application in the preparation of substituted benzoic acids is a testament to their power and versatility. doaj.orgresearchgate.net Palladium-catalyzed carbonylation of aryl halides provides a direct route to benzoic acid derivatives. doaj.orgacs.org In this process, an aryl halide is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. More recently, carbon dioxide has also been employed as a carbonyl source for the carboxylation of aryl bromides under mild conditions using a palladium catalyst. nih.gov

Palladium-catalyzed cross-coupling reactions offer another powerful strategy for the synthesis of functionalized benzoic acids and their derivatives. researchgate.netrsc.org These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. For instance, the Suzuki coupling, which typically involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, has been extensively used. nih.gov The Hiyama coupling, which utilizes organosilanes, has also been developed for the synthesis of biaryl compounds, which can be precursors to or derivatives of substituted benzoic acids. organic-chemistry.orgnih.gov These methods are valued for their high functional group tolerance and the ability to construct complex molecular architectures. rsc.org

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biaryl Compounds

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Biaryl | 98 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | Biaryl | 95 | nih.gov |

| 2-Chlorotoluene | Phenyltrimethyltin | PdCl₂(PPh₃)₂ | Biaryl | 81 | nih.gov |

| Iodobenzene | Aryltriethoxysilane | Pd(OAc)₂ / SPhos | Biaryl | 95 | nih.gov |

Note: The products of these reactions are biaryl compounds, which can be further functionalized to substituted benzoic acids.

Advanced Esterification and Amidation Techniques for Benzoic Acid Derivatives

The synthesis of esters and amides from benzoic acid and its derivatives is a cornerstone of organic synthesis, with applications ranging from materials science to pharmaceuticals. Researchers continually seek more efficient, selective, and milder methods to form these crucial linkages. This section explores several advanced techniques that have been developed to address the challenges associated with traditional esterification and amidation reactions.

N,N'-Dicyclohexylcarbodiimide (DCC) Coupling Methodologies

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful coupling agent that facilitates the formation of amide and ester bonds from carboxylic acids. enamine.netwikipedia.orgchemicalbook.com The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate. libretexts.orgchemistrysteps.com DCC circumvents this issue by activating the carboxylic acid. libretexts.orgchemistrysteps.com

The mechanism of DCC coupling involves the initial deprotonation of the carboxylic acid by DCC. libretexts.org This forms a carboxylate, which is a more effective nucleophile. The protonated DCC is then more electrophilic at its C=N imide bond. libretexts.org The carboxylate attacks this activated imide, leading to an O-acylisourea intermediate. thieme-connect.de This intermediate is highly reactive and readily undergoes nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. wikipedia.orgchemicalbook.comlibretexts.org The byproduct of this reaction is N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in many organic solvents and can be removed by filtration. wikipedia.orgchemicalbook.comthieme-connect.de

DCC has been successfully employed in the synthesis of various esters and amides. For example, it is used as a condensing agent in the esterification of carboxylic acids with primary, secondary, and even some tertiary alcohols at room temperature, often with the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP). chemicalbook.comthieme-connect.de In peptide synthesis, DCC is a widely used reagent for forming the amide linkages between amino acids. enamine.netwikipedia.orgthieme-connect.de To suppress potential side reactions and racemization, especially in peptide coupling, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. researchgate.netpeptide.com

| Reagent/Catalyst | Reactants | Product | Key Features |

| DCC | Carboxylic Acid, Amine/Alcohol | Amide/Ester | Overcomes acid-base neutralization; forms insoluble DCU byproduct. wikipedia.orgchemicalbook.comlibretexts.orgchemistrysteps.comthieme-connect.de |

| DCC, DMAP | Carboxylic Acid, Alcohol | Ester | Effective for esterifying sterically hindered alcohols. chemicalbook.com |

| DCC, HOBt | Amino Acids | Peptides | Minimizes racemization during peptide synthesis. researchgate.netpeptide.com |

Acid Halide Routes to Esters and Amides

A classic and highly effective method for the synthesis of esters and amides proceeds through the corresponding acid halide, most commonly the acid chloride. wikipedia.orgatamanchemicals.com This two-step process involves the initial conversion of the benzoic acid derivative to a more reactive acyl chloride, followed by reaction with an alcohol or amine.

Benzoyl chloride and its derivatives can be prepared from benzoic acids using various chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgatamanchemicals.com The resulting benzoyl chloride is a highly reactive electrophile. wikipedia.org

The reaction of benzoyl chloride with an alcohol (alcoholysis) yields the corresponding ester, while reaction with an amine (aminolysis) produces the amide. wikipedia.orgatamanchemicals.comslideshare.net These reactions are typically rapid and high-yielding. Often, a base such as pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. researchgate.net This prevents the protonation of the amine nucleophile, which would render it unreactive.

This method is broadly applicable and is used in the synthesis of a wide array of esters and amides. For instance, the reaction of benzoyl chloride with various alcohols provides a straightforward route to benzoate (B1203000) esters. wikipedia.orgatamanchemicals.com Similarly, a multitude of amides can be synthesized by reacting benzoyl chloride with primary or secondary amines. slideshare.net

| Starting Material | Reagent(s) | Intermediate | Product |

| Benzoic Acid | SOCl₂, PCl₅, or Oxalyl Chloride | Benzoyl Chloride | Ester or Amide |

A facile one-pot transformation of benzyl esters into various esters, amides, and anhydrides has also been developed. rsc.orgresearchgate.net This method utilizes α,α-dichlorodiphenylmethane and catalytic ferric(III) chloride to convert the benzyl ester into an acid chloride intermediate, which then reacts in situ with alcohols, amines, or carboxylic acids to yield the desired products in high yields under mild conditions. rsc.orgresearchgate.net

Selective Esterification with Acid-Labile Alcohols

The esterification of benzoic acid with alcohols that are sensitive to acidic conditions, such as tertiary alcohols like t-butanol, presents a significant challenge for traditional acid-catalyzed methods. researchgate.net Direct esterification with t-butanol does not proceed efficiently. researchgate.net Under strongly acidic conditions, these alcohols are prone to elimination reactions, leading to the formation of alkenes. Therefore, specialized methods are required to achieve selective esterification while preserving the integrity of the acid-labile alcohol.

One approach involves activating the carboxylic acid under neutral or basic conditions. The use of coupling reagents like DCC, as described previously, can be effective. Another method is the Steglich esterification, which employs DCC in the presence of a catalytic amount of DMAP. chemicalbook.com

A notable method for the synthesis of t-butyl esters involves the reaction of benzoic acid and t-butanol with 2,2'-dibenzothiazolyl disulfide and triphenylphosphine (B44618) in methylene (B1212753) chloride. prepchem.com This reaction proceeds at room temperature to afford the desired t-butyl benzoate in good yield. prepchem.com Another strategy involves bubbling isobutylene (B52900) through an acidic solution of the benzoic acid, which generates the tertiary carbocation that is then trapped by the carboxylic acid. researchgate.net

Protecting groups are also a key strategy in syntheses involving acid-labile alcohols. organic-chemistry.orgwikipedia.org While t-butyl esters are themselves considered protecting groups for carboxylic acids due to their facile removal under acidic conditions, their formation requires non-acidic methods. researchgate.netwikipedia.org

Novel Annulation and Heterocycle Formation via Benzoic Acid Scaffolds

Benzoic acid and its derivatives serve as versatile building blocks for the construction of more complex molecular architectures, including fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. This section highlights modern synthetic strategies that utilize benzoic acid derivatives for the synthesis of quinazolinones, isocoumarins, and phthalides.

Synthesis of Quinazolinone Derivatives from Aminobenzoic Acids

Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities. nih.gov Derivatives of 2-aminobenzoic acid (anthranilic acid) are common starting materials for the synthesis of these important scaffolds. nih.govresearchgate.netgeneris-publishing.com

A well-established method for the synthesis of quinazolin-4-ones is the Niementowski reaction, which involves heating anthranilic acid with an excess of a formamide (B127407). generis-publishing.combio-conferences.orgresearchgate.net This reaction proceeds via the dehydration of two water molecules to yield the quinazolinone. bio-conferences.org By optimizing the reaction conditions, such as heating a 1:4 mixture of anthranilic acid and formamide at 130-135°C, yields of up to 96% can be achieved. generis-publishing.combio-conferences.org

Another common strategy involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization. nih.gov This can lead to the formation of a benzoxazinone (B8607429) intermediate, which upon reaction with an amine, yields the corresponding 3-substituted-4(3H)-quinazolinone. nih.gov Microwave-assisted synthesis using SO₃H-functionalized Brønsted acid ionic liquids as catalysts has also been reported for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from 2-aminobenzoic acid, acyl chlorides, and amines. researchgate.net

Various catalytic systems have been developed to facilitate the synthesis of quinazolines and quinazolinones from aminobenzoic acid derivatives and other starting materials. These include ruthenium, nickel, and copper-based catalysts that enable dehydrogenative coupling and other transformations under increasingly mild and efficient conditions. organic-chemistry.orgorganic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| 2-Aminobenzoic Acid | Formamide | Quinazolin-4-one | High-yielding, one-step synthesis. generis-publishing.combio-conferences.org |

| 2-Aminobenzoic Acid | Acyl Chloride, Amine | 2,3-Disubstituted-4(3H)-quinazolinone | Forms a benzoxazinone intermediate. nih.govresearchgate.net |

| 2-Aminobenzamides | Aldehydes, Oxidant | 4(3H)-Quinazolinones | Metal-free oxidative cyclization. organic-chemistry.org |

Isocoumarin (B1212949) and Phthalide (B148349) Synthesis from 2-Halobenzoic Acids

Isocoumarins and phthalides are important classes of lactones that are found in many natural products and possess a range of biological activities, including antifungal and HIV replication inhibitory properties. organic-chemistry.orgnih.gov 2-Halobenzoic acids and their esters are valuable precursors for the synthesis of these heterocyclic compounds. organic-chemistry.orgnih.gov

Palladium- and copper-catalyzed reactions have emerged as powerful tools for the construction of isocoumarin and phthalide skeletons. A highly efficient palladium(0)-catalyzed strategy involves the cyclization of appropriate precursors with the incorporation of tert-butyl isocyanide, followed by acid hydrolysis to yield the lactones. organic-chemistry.orgnih.govresearchgate.net This methodology is tolerant of a wide range of substrates. organic-chemistry.orgnih.gov

Copper-catalyzed methods also provide efficient routes to isocoumarins. For instance, the addition of o-halobenzoic acids to active internal alkynes in the presence of a copper(II) chloride catalyst affords the corresponding isocoumarin derivatives in moderate to good yields. nih.gov Another copper(I)-catalyzed domino reaction of o-halobenzoic acids with 1,3-diketones also produces a variety of 3-substituted isocoumarins in very good yields. organic-chemistry.org

The synthesis of phthalides can also be achieved through palladium-catalyzed reactions. For example, a palladium-catalyzed dynamic kinetic resolution of isobenzofuranone derivatives via asymmetric allylic alkylation has been developed to synthesize phthalide derivatives bearing adjacent stereocenters with high yields and excellent stereoselectivity. dicp.ac.cn

| Starting Material | Catalyst/Reagents | Product | Key Features |

| o-Halobenzoic Acid | Terminal Alkynes, Pd/C, CuI, PPh₃, Et₃N | 3-Substituted Isocoumarins | Good yields and regioselectivity in ethanol (B145695). nih.gov |

| o-Halobenzoic Acid | Active Internal Alkynes, CuCl₂ | Isocoumarin Derivatives | Simple and efficient route. nih.gov |

| 1-(2-Halophenyl)-1,3-diones | Copper(I) Catalyst | 3-Substituted Isocoumarins | Cascade intramolecular C-arylation and rearrangement. organic-chemistry.org |

| Aryl Halides | tert-Butyl Isocyanide, Pd(OAc)₂, DPEPhos | Isocoumarins and Phthalides | Two-step process involving cyclization and hydrolysis. organic-chemistry.orgnih.gov |

Exploration of Derivatization via Electrophilic Aromatic Substitution

The functionalization of benzoic acid through electrophilic aromatic substitution (EAS) is a key process in organic synthesis. wikipedia.org The carboxyl group (-COOH) attached to the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. patsnap.comdoubtnut.com This deactivation means that reactions typically require more stringent conditions compared to benzene. The carboxyl group directs incoming electrophiles primarily to the meta-position (C3 and C5). wikipedia.orgquora.com This is because the resonance structures of the reaction intermediates for ortho and para attack are significantly destabilized by placing a positive charge adjacent to the electron-withdrawing carboxyl group. quora.com

Common electrophilic aromatic substitution reactions for benzoic acid include:

Nitration: The introduction of a nitro (-NO2) group, typically at the meta position, is achieved using a mixture of concentrated nitric acid and sulfuric acid. patsnap.comyoutube.com

Halogenation: The addition of a halogen (e.g., bromine or chlorine) also occurs at the meta position and requires a Lewis acid catalyst like ferric bromide (FeBr3).

Sulfonation: Heating benzoic acid with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group at the meta position.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful with benzoic acid. The strong deactivation of the ring by the carboxyl group, coupled with the tendency of the Lewis acid catalyst to complex with the carboxyl group, prevents these reactions from proceeding. wikipedia.org

| Reaction | Reagents | Typical Catalyst | Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | 3-Nitrobenzoic acid |

| Bromination | Br₂ | FeBr₃ | 3-Bromobenzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | None (H₂SO₄ acts as catalyst) | 3-Sulfobenzoic acid |

Mechanistic Investigations of Benzoic Acid Transformation Reactions

Kinetics and Thermodynamics of Benzoic Acid Derivatization

The kinetics of benzoic acid derivatization are influenced by the electronic properties of its substituents. For instance, in esterification reactions, the process is typically first-order with respect to benzoic acid. dnu.dp.uaresearchgate.net Studies on the esterification of benzoic acid with 1-butyl alcohol have determined the activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net

In electrophilic substitution, the electron-withdrawing nature of the carboxyl group deactivates the ring, which slows down the reaction rate compared to benzene. libretexts.org This deactivation increases the activation energy of the rate-determining step, which is the attack of the electrophile on the aromatic ring.

Thermodynamic studies of substituted benzoic acids show a strong chemical compensation effect, as seen in the analysis of protonation constants at different temperatures. rsc.org The solubility and solvation of benzoic acid and its derivatives are also key thermodynamic considerations, with solubility generally increasing with temperature and in ethanol-water mixtures with a higher mole fraction of ethanol. jbiochemtech.com The free energy of solvation tends to decrease with increasing temperature, indicating that the solvation process is more favorable at higher temperatures. jbiochemtech.com

Elucidation of Reaction Intermediates and Transition States

The central intermediate in electrophilic aromatic substitution reactions of benzoic acid is a resonance-stabilized carbocation known as the arenium ion or sigma complex. researchgate.net This intermediate is formed when the electrophile attacks the benzene ring, temporarily disrupting its aromaticity. The stability of this intermediate dictates the position of substitution. For benzoic acid, the intermediate corresponding to meta attack is the most stable, as the positive charge is never located on the carbon atom directly bonded to the electron-withdrawing carboxyl group. quora.com

Computational chemistry, using methods like density functional theory (DFT), plays a crucial role in elucidating these transient species. nih.gov Calculations at levels like MPWB1K/6-311+G(3df,2p) are used to determine the geometries and energies of reactants, transition states, and intermediates. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations help confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. nih.gov

Radical Mechanisms in Benzoic Acid Formation

While derivatization often follows electrophilic pathways, the formation of benzoic acid itself can involve radical mechanisms. A primary industrial method for synthesizing benzoic acid is the oxidation of toluene, which can proceed via a free-radical reaction. alfa-chemistry.comyoutube.com This process often uses catalysts like cobalt naphthenate and involves the formation of a benzyl radical as a key intermediate. wikipedia.orgyoutube.com This radical reacts with oxygen, leading to a chain reaction that ultimately produces benzoic acid. youtube.com

Radicals such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO3•), and sulfate (B86663) radical anion (SO4•−) are known to react with benzoic acid in atmospheric chemistry. nih.gov The reaction with •OH radicals can proceed via addition to the aromatic ring or hydrogen abstraction from the carboxyl group. nih.gov Studies have shown that the reaction barriers for •OH addition are relatively low, ranging from 1.59 to 2.15 kcal/mol. nih.gov The Birch reduction of benzoic acid is another example where radical intermediates, specifically a cyclohexadienyl radical anion, are formed. rutgers.edu

Advanced Spectroscopic Characterization Techniques for Benzoic Acid Derivatives

Application of High-Resolution NMR Spectroscopy for Complex Benzoic Acid Adducts

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of benzoic acid derivatives. docbrown.inforsc.org

¹H NMR Spectroscopy provides detailed information about the proton environments.

Aromatic Protons: The chemical shifts and coupling patterns of the protons on the benzene ring are indicative of the substitution pattern. Due to the electron-withdrawing and anisotropic effects of the carboxyl group, the ortho protons (at C2 and C6) are typically shifted downfield compared to the meta and para protons. docbrown.info

Carboxyl Proton: The acidic proton of the -COOH group appears as a broad singlet at a very downfield chemical shift, often above 12 ppm. docbrown.info

¹³C NMR Spectroscopy reveals the carbon framework of the molecule.

Carboxyl Carbon: The carbon of the carboxyl group has a characteristic chemical shift in the range of 172-174 ppm, making it easily identifiable. docbrown.info

Aromatic Carbons: The carbon atom attached to the carboxyl group (C1) is deshielded. The chemical shifts of the other ring carbons provide further confirmation of the substitution pattern. Due to symmetry in monosubstituted benzoic acid, the C2 and C6 carbons are equivalent, as are the C3 and C5 carbons, resulting in a total of five distinct signals for the seven carbon atoms. docbrown.info

For more complex adducts, two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structure determination.

| Carbon Atom(s) | Typical Chemical Shift (δ, ppm) | Reason for Shift |

|---|---|---|

| Carboxyl (C=O) | ~172.6 | Highly deshielded by two electronegative oxygen atoms. docbrown.infochemicalbook.com |

| C1 (ipso-carbon) | ~129.4 | Deshielded by the attached electron-withdrawing -COOH group. docbrown.info |

| C4 (para-carbon) | ~133.9 | Influenced by resonance effects of the -COOH group. chemicalbook.com |

| C2, C6 (ortho-carbons) | ~130.3 | Slightly deshielded due to proximity to the -COOH group. docbrown.infochemicalbook.com |

| C3, C5 (meta-carbons) | ~128.6 | Least affected by the -COOH group, closest to benzene's shift. chemicalbook.com |

Vibrational Spectroscopy (Raman, FTIR) for Intermolecular Interactions in Benzoic Acid Systems

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in examining the intermolecular forces within benzoic acid systems. These methods are highly sensitive to the vibrational modes of molecules, which are altered by hydrogen bonding.

In its solid form, benzoic acid typically exists as a centrosymmetric dimer, linked by strong hydrogen bonds between the carboxylic acid groups. This dimerization is clearly identified in vibrational spectra.

FTIR Spectroscopy : A key indicator of hydrogen bonding is the behavior of the O-H stretching vibration. In benzoic acid dimers, this appears as a very broad band between approximately 2500 cm⁻¹ and 3300 cm⁻¹, a significant shift from the sharper peak of a free hydroxyl group. docbrown.info This broadening is a classic sign of strong hydrogen bond interactions. The C=O stretching vibration also shifts to a lower frequency (around 1700-1680 cm⁻¹) in the dimer compared to the monomer, further confirming the presence of these bonds. docbrown.info

Raman Spectroscopy : Raman spectroscopy provides complementary data. The C=O stretching mode is also observed at a lower frequency in the Raman spectrum of the dimers. Furthermore, low-frequency Raman spectroscopy can directly probe the intermolecular vibrations, such as the stretching and bending of the hydrogen bonds themselves, offering quantitative data on the strength and dynamics of these interactions.

Studies combining FTIR and Raman spectroscopy with theoretical modeling have been crucial for understanding the complex interplay of interactions in benzoic acid systems. researchgate.net For instance, research on substituted benzoic acids, like toluic acid, uses these spectroscopic methods alongside density functional theory (DFT) calculations to analyze how substitutions on the benzene ring affect the vibrational frequencies and, by extension, the intermolecular forces. nih.gov

Computational and Theoretical Chemistry of Benzoic Acid Systems

Computational chemistry offers profound insights into the molecular-level behavior of benzoic acid, complementing experimental findings.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a primary computational tool for investigating reaction mechanisms involving benzoic acid. It allows researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining reaction kinetics and thermodynamics.

For example, DFT has been used to study the decarboxylation of benzoic acid, revealing the energetics of different pathways, including metal-catalyzed, radical, and oxidative routes. ajgreenchem.comresearchgate.net One study calculated the activation energy for a radical decarboxylation path to be 16.93 kcal/mol, while a silver-catalyzed path had a higher barrier of 43.31 kcal/mol. ajgreenchem.comresearchgate.net DFT has also been applied to understand the reactions of benzoic acid with hydroxyl radicals, showing that the reaction pathways involve pre-reactive complexes that alter the energy barriers. rsc.org These theoretical studies are vital for optimizing synthetic procedures and understanding degradation mechanisms.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational method used to predict how and where a molecule will react. It maps the electrostatic potential onto the molecule's electron density surface, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack) regions. researchgate.netmdpi.com

For benzoic acid, MEP analysis shows:

Negative Regions : The most negative potential is located around the carbonyl oxygen, making it the primary site for electrophilic attack or protonation. The aromatic ring also displays negative potential above and below its plane, indicating its susceptibility to electrophiles. researchgate.netresearchgate.net

Positive Regions : The hydroxyl hydrogen has a strong positive potential, confirming its acidic character and likelihood of being attacked by nucleophiles. researchgate.net

MEP is a valuable descriptor for predicting how substituents on the benzene ring will influence reactivity. mdpi.comnih.gov By altering the charge distribution, substituents can direct incoming reagents to specific positions, a key concept in designing targeted chemical reactions. nih.gov

Modeling of Intermolecular Hydrogen Bonding Networks in Benzoic Acid Complexes

Computational modeling is essential for understanding the complex hydrogen-bonding networks in benzoic acid. In the solid state, benzoic acid forms stable centrosymmetric dimers via two O-H···O hydrogen bonds. researchgate.net Advanced computational methods like Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) have been used to investigate the properties and dynamics of these hydrogen bonds in derivatives like 4-hydroxybenzoic acid. mdpi.com

These models can:

Accurately predict the geometry and binding energies of these dimers. mdpi.com

Simulate the vibrational spectra, which can be compared with experimental FTIR and Raman data to validate the models. researchgate.net

Investigate the effects of confinement or interactions with other surfaces, such as graphene oxide, on the hydrogen bonding network. researchgate.netrsc.org

Explore the formation of hydrogen-bonded complexes with other molecules, which can alter reaction pathways by stabilizing intermediates and reducing activation energy barriers. cranfield.ac.uk

These simulations provide a dynamic picture of hydrogen bond formation and cleavage, including phenomena like proton transfer. mdpi.com

Research on Functional Applications of Benzoic Acid Derivatives in Chemical Sciences

The versatility of the benzoic acid structure makes it a valuable scaffold for developing molecules with specific functional applications.

Investigation of Benzoic Acid Derivatives as Enzyme Inhibitors (e.g., Tyrosinase)

A significant area of research is the development of benzoic acid derivatives as enzyme inhibitors. Tyrosinase, a key enzyme in melanin (B1238610) production, is a major target for inhibitors to treat hyperpigmentation and for use in cosmetics.

Numerous studies have synthesized and tested benzoic acid derivatives for their ability to inhibit tyrosinase. tandfonline.comnih.gov The inhibitory activity is highly dependent on the type and position of substituents on the benzoic acid core. Kinetic studies have shown that different derivatives can act through different mechanisms; for example, certain benzoic acid derivatives were found to be non-competitive inhibitors of mushroom tyrosinase, while structurally similar pyridine derivatives acted as competitive inhibitors. nih.gov

Structure-activity relationship (SAR) studies are crucial in this field. For instance, research has shown that specific substitutions can dramatically increase inhibitory potency. One study synthesized a series of benzoic acid amides and esters and found that an N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide derivative was a particularly potent inhibitor with an IC₅₀ value of 1.09 µM, significantly more effective than the standard inhibitor kojic acid (IC₅₀ of 16.67 µM). tandfonline.comnih.govtandfonline.com Other research has explored how substituents like hydroxyl groups affect inhibition of other enzymes, such as α-amylase, finding that a hydroxyl group at the 2-position significantly enhances inhibitory activity. bohrium.commdpi.comnih.gov

Interactive Data Table: Tyrosinase Inhibition by Benzoic Acid Derivatives This table summarizes the inhibitory concentration (IC₅₀) of selected benzoic acid derivatives against tyrosinase, compared to standard inhibitors.

| Compound Name | IC₅₀ (µM) tandfonline.comnih.govtandfonline.com |

| N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide | 1.09 |

| 3,5-Dinitro-N-(2-nitrophenyl)-benzamide | 2.09 |

| L-Mimosine (Standard) | 3.68 |

| 4-Methyl-3,5-dinitro-N-(2-nitrophenyl)-benzamide | 11.83 |

| Kojic Acid (Standard) | 16.67 |

| 4-Nitrobenzoic acid 2-phenylethyl ester | 29.72 |

Studies on Plant Growth Regulation Mechanisms with Benzoic Acid Scaffolds

Benzoic acid and its derivatives are recognized as a significant class of plant growth regulators, influencing a wide array of physiological processes. Research in this area focuses on understanding the structure-activity relationships that govern their mechanisms of action.

One key area of investigation involves auxin-like activity. While indole-3-acetic acid (IAA) is the primary native auxin, certain benzoic acid derivatives can mimic its effects or interfere with its transport and signaling. Studies have shown that the position and nature of substituents on the phenyl ring of benzoic acid are critical for its biological activity. For instance, the presence of a chlorine atom at position 2 (2-chlorobenzoic acid) can enhance auxin-like activity, whereas substitution at other positions may lead to anti-auxin effects.

Recent research has explored more complex benzoic acid derivatives. For example, studies on synthetic auxin analogs have utilized benzoic acid as a scaffold to develop compounds that can help elucidate the mechanisms of auxin perception and signal transduction. These synthetic regulators are valuable tools for dissecting the complex network of plant hormonal regulation.

Table 1: Research Findings on Benzoic Acid Derivatives in Plant Growth

| Benzoic Acid Derivative | Observed Effect | Key Structural Feature | Research Focus |

|---|---|---|---|

| 2,4-Dichlorobenzoic acid | Auxin-like activity, herbicide | Chlorine at C2 and C4 | Understanding auxin mimicry and transport inhibition. |

| 3,5-Diiodobenzoic acid | Inhibitor of polar auxin transport | Iodine at C3 and C5 | Probing the mechanisms of auxin flow within plant tissues. |

| Salicylic Acid (2-Hydroxybenzoic acid) | Systemic Acquired Resistance (SAR) | Hydroxyl group at C2 | Investigating plant defense signaling pathways. |

Development of Benzoic Acid-Based Ligands and Catalysts in Organic Synthesis

The carboxylate functional group of benzoic acid is an excellent coordinating moiety, making it a versatile building block for the design of ligands in coordination chemistry and catalysis. These ligands are instrumental in stabilizing metal centers and modulating their reactivity to achieve high efficiency and selectivity in organic transformations.

A prominent example is the use of substituted benzoic acids in the synthesis of Metal-Organic Frameworks (MOFs), where they act as organic linkers connecting metal nodes. The geometry and electronic properties of the benzoic acid linker directly influence the structure and catalytic activity of the resulting MOF. For instance, aminobenzoic acids are used to introduce reactive amine groups into the pores of MOFs, creating opportunities for post-synthetic modification or direct catalytic applications.

Furthermore, benzoic acid derivatives have been employed as ancillary ligands in homogeneous catalysis. They can influence the steric and electronic environment of a metal catalyst, thereby controlling the stereoselectivity of reactions such as asymmetric hydrogenation or C-H activation. Research has shown that chiral benzoic acids can be used to create an asymmetric environment around a metal center, leading to the preferential formation of one enantiomer of a product. While direct catalytic systems involving a "2,2-diphenylethenol" moiety linked to benzoic acid are not widely reported, related structures with bulky biaryl or diphenylmethyl groups on the benzoic acid backbone are explored to create sterically demanding ligand environments.

Table 2: Examples of Benzoic Acid-Based Ligands in Catalysis

| Ligand/Catalyst System | Metal Center | Application | Role of Benzoic Acid Moiety |

|---|---|---|---|

| 2-Aminobenzoic acid | Various (e.g., Cu, Zn, Zr) | Synthesis of functionalized MOFs | Acts as a linker and provides a reactive amine group. |

| Chiral 3,3'-disubstituted-biphenyl-2,2'-dicarboxylic acid | Rhodium (Rh) | Asymmetric Hydrogenation | Creates a chiral pocket around the metal, inducing enantioselectivity. |

| Benzoate ligands in Palladium catalysis | Palladium (Pd) | C-H Activation/Functionalization | Acts as a proton shuttle and internal base, facilitating the catalytic cycle. |

Supramolecular Chemistry involving Benzoic Acid Host Systems

In supramolecular chemistry, benzoic acid is a foundational building block for creating host-guest systems and self-assembled architectures. Its ability to form robust and directional hydrogen bonds through its carboxylic acid group is the primary driver for its use in this field.

A classic example is the formation of the benzoic acid dimer, where two molecules associate via a pair of O-H···O hydrogen bonds, creating a stable, cyclic motif. This predictable self-association is exploited in crystal engineering to design complex solid-state structures. By modifying the benzoic acid scaffold with additional functional groups, researchers can program the molecules to assemble into more intricate patterns, such as tapes, sheets, or three-dimensional networks.

Benzoic acid derivatives also serve as components in larger host molecules, such as calixarenes or cavitands, where they are incorporated to provide recognition sites for specific guest molecules. The aromatic ring of the benzoic acid can engage in π-π stacking interactions, while the carboxyl group can act as a hydrogen bond donor or acceptor. This multi-point recognition capability allows for the selective binding of guests, such as neutral molecules or ions, within the host's cavity. For instance, research into molecular capsules has shown that derivatives of benzoic acid can be used to form the walls of the capsule, creating a protected internal environment where unique chemical reactions can occur.

Table 3: Supramolecular Assemblies Utilizing Benzoic Acid

| System Type | Key Interaction | Resulting Structure | Application/Research Area |

|---|---|---|---|

| Benzoic Acid Dimer | Carboxylic acid dimerization (O-H···O) | Cyclic Dimer | Fundamental model in crystal engineering and hydrogen bond studies. |

| Substituted Benzoic Acids | Hydrogen bonding, π-π stacking | 1D tapes, 2D sheets | Design of predictable solid-state architectures. |

| Calixarene-Benzoic Acid Conjugates | Host-guest interactions (H-bonding, van der Waals) | Inclusion Complex | Molecular recognition, sensing, and encapsulation. |

| Benzoic acid-based Co-crystals | Hydrogen bonding with a co-former molecule | Binary Crystalline Solid | Modification of physicochemical properties (e.g., solubility). |

Academic Research on Intermolecular Systems Involving Benzoic Acid and 2,2 Diphenylethenol/ethanol

Esterification Reactions and Mechanisms between Benzoic Acid and 2,2-Diphenylethanol (B156489)

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. The reaction between benzoic acid and 2,2-diphenylethanol, leading to the formation of the 2,2-diphenylethyl benzoate (B1203000) ester, is of interest due to the structural features of the alcohol.

Synthetic Protocols and Optimization for the 2,2-Diphenylethanol Ester of Benzoic Acid

The synthesis of esters from carboxylic acids and alcohols is commonly achieved through Fischer esterification, which involves heating the two reactants in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of one reactant, typically the alcohol, is used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu

Several catalysts can be employed for the esterification of benzoic acid. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. masterorganicchemistry.comresearchgate.net Heterogeneous catalysts, such as ion exchange resins and various metal oxides, have also been investigated. researchgate.netdergipark.org.tr For instance, a study on the esterification of benzoic acid with 2-phenylethanol, a structurally related alcohol, explored the efficacy of various oxometallic species, with TiO(acac)2 being identified as a highly efficient and water-tolerant catalyst. nih.gov

Microwave-assisted synthesis has emerged as a technique to accelerate esterification reactions. researchgate.netusm.my Studies on the esterification of benzoic acid with different alcohols under microwave irradiation have shown that high conversions can be achieved in significantly shorter reaction times compared to conventional heating methods. usm.myresearchgate.net Optimization of reaction parameters such as temperature, reaction time, and catalyst concentration is crucial for maximizing the yield of the desired ester. usm.my For example, in the microwave-assisted esterification of a substituted benzoic acid, the optimal conditions were found to be 130°C for 15 minutes. usm.my

The general procedure for the synthesis of the 2,2-diphenylethanol ester of benzoic acid would involve combining benzoic acid with 2,2-diphenylethanol in the presence of an acid catalyst and heating the mixture, potentially under reflux or using microwave irradiation. iajpr.com The product would then be isolated and purified, often through techniques like recrystallization. youtube.com

Mechanistic Insights into Acid-Catalyzed Ester Bond Formation

The Fischer esterification mechanism involves several equilibrium steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.com

The subsequent steps are as follows:

Nucleophilic attack: The alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

Recent computational studies using Density Functional Theory (DFT) have suggested a revised mechanism where a highly reactive acylium ion is generated as a key intermediate following the initial protonation of the carboxylic acid's hydroxyl group. rsc.org This acylium ion then reacts with two alcohol molecules in a termolecular reaction to form the ester. rsc.org

Impact of Steric and Electronic Factors on Reaction Efficiency

The efficiency of esterification reactions is significantly influenced by both steric and electronic factors.

Steric Hindrance: The steric bulk of both the carboxylic acid and the alcohol can impede the reaction. In the case of 2,2-diphenylethanol, the presence of two phenyl groups on the carbon adjacent to the hydroxyl group creates considerable steric hindrance. This can make the approach of the alcohol to the carbonyl carbon of benzoic acid more difficult, potentially slowing down the reaction rate compared to less hindered alcohols like ethanol (B145695) or methanol (B129727). rug.nl Studies have shown that esterification yields are generally higher for primary alcohols compared to secondary and tertiary alcohols due to reduced steric hindrance. usm.myrug.nl

Electronic Effects: The electronic nature of the substituents on both the benzoic acid and the alcohol can also affect the reaction rate. Electron-withdrawing groups on the benzoic acid can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the alcohol. Conversely, electron-donating groups may have the opposite effect. In the context of 2,2-diphenylethanol, the electronic properties of the phenyl groups are less likely to have a direct impact on the nucleophilicity of the hydroxyl oxygen compared to the steric effects.

Studies on Co-Crystallization and Supramolecular Assemblies

Co-crystallization is a technique used to design new solid forms of materials with modified physicochemical properties. researchgate.net It involves the formation of a crystalline structure containing two or more different molecules held together by non-covalent interactions. rsc.org

Formation of Host-Guest Complexes involving Benzoic Acid and Diphenyl Alcohol Moieties

The formation of host-guest complexes often relies on shape complementarity and specific intermolecular interactions between the host and guest molecules. In a hypothetical co-crystal of benzoic acid and a diphenyl alcohol, the benzoic acid could potentially act as a guest molecule within a host lattice formed by the diphenyl alcohol molecules, or vice versa. The bulky nature of the diphenyl groups could create cavities or channels within the crystal lattice that could accommodate the smaller benzoic acid molecules.

Hydrogen Bonding Networks in Co-Crystal Structures

Hydrogen bonding is a primary driving force in the formation of co-crystals involving carboxylic acids. nsf.govjaptronline.com Benzoic acid, with its carboxylic acid functional group, can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). nsf.gov

In co-crystals of benzoic acid with other molecules, a variety of hydrogen bonding motifs can be observed. A common and robust interaction is the carboxylic acid dimer, where two benzoic acid molecules form a cyclic structure through two O-H···O hydrogen bonds. However, in the presence of other strong hydrogen bond acceptors, such as a pyridine (B92270) nitrogen, a heterosynthon between the carboxylic acid and the base is often favored over the homosynthon of the acid dimer. nsf.gov

In a co-crystal of benzoic acid and an alcohol, hydrogen bonds would be expected to form between the carboxylic acid group of benzoic acid and the hydroxyl group of the alcohol. This could involve the acidic proton of the benzoic acid donating to the alcoholic oxygen, and potentially the alcoholic proton donating to the carbonyl oxygen of the benzoic acid. The specific hydrogen bonding network would depend on the stoichiometry of the components and their relative arrangement in the crystal lattice. nih.goviucr.org

The table below summarizes the key intermolecular interactions that could be involved in such supramolecular assemblies.

| Interaction Type | Donor | Acceptor | Potential Role in Co-Crystal Structure |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Alcohol (-OH) | Primary interaction driving co-crystal formation. |

| Hydrogen Bond | Alcohol (-OH) | Carboxylic Acid (C=O) | Contributes to the overall stability of the network. |

| π-π Stacking | Phenyl Ring (Benzoic Acid) | Phenyl Ring (Diphenyl Alcohol) | Can influence the packing and orientation of molecules. |

| C-H···π Interaction | C-H bond | Phenyl Ring | Further stabilizes the crystal structure. |

The formation of these non-covalent interactions leads to the creation of extended supramolecular architectures, which can range from one-dimensional chains to more complex two- or three-dimensional networks. nih.govnih.gov The study of these networks is crucial for understanding and predicting the properties of the resulting co-crystals.

Emerging Research Directions and Future Perspectives for Benzoic Acid; 2,2 Diphenylethenol Systems

Development of Novel Synthetic Strategies for Hybrid Benzoic Acid-Enol/Alcohol Structures

The creation of hybrid molecules incorporating both benzoic acid and 2,2-diphenylethenol substructures necessitates the development of innovative and efficient synthetic methodologies. Current research into the synthesis of novel benzoic acid derivatives provides a foundation for these future strategies. For instance, effective one-pot, four-component methods have been studied for the synthesis of complex heterocyclic structures from benzoic acid derivatives, suggesting the potential for multi-component reactions to construct intricate hybrid molecules in a single step oiccpress.com.

Future synthetic approaches will likely focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of derivatives from benzoic acid and related compounds oiccpress.com. Its application to the synthesis of benzoic acid-diphenylethenol hybrids could offer a greener and more efficient alternative to conventional heating methods.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. The development of catalysts that can selectively activate C-H bonds on either the benzoic acid or the diphenylethenol moiety would enable the direct coupling of the two fragments, streamlining the synthetic process.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions, particularly for exothermic or hazardous reactions that may be involved in the synthesis of complex hybrid structures.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, potential for solvent-free reactions. | Scalability can be an issue; specialized equipment is required. |

| Catalytic C-H Activation | High atom economy, direct functionalization, reduced number of synthetic steps. | Achieving high regioselectivity and catalyst stability can be challenging. |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability. | Initial setup costs can be high; not all reactions are suitable for flow conditions. |

Advanced Computational Approaches for Predicting Reactivity and Interactions in Complex Systems

The complexity of hybrid benzoic acid-diphenylethenol systems necessitates the use of advanced computational tools to predict their behavior. Molecular docking and other computational methods are already being used to understand the interactions of novel benzoic acid derivatives with biological targets nih.gov. These approaches can be extended to the "Benzoic acid; 2,2-diphenylethenol" system to predict:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and reaction pathways for the synthesis of these hybrid molecules, guiding the optimization of reaction conditions.

Intermolecular Interactions: Understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, between these hybrid molecules is crucial for predicting their self-assembly properties and their behavior in different environments.

Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of newly synthesized compounds.

Exploration of Benzoic Acid and Diphenylethenol/Ethanol (B145695) Scaffolds in Materials Science and Organic Electronics

The unique combination of a carboxylic acid group (from benzoic acid) and a conjugated π-system (from 2,2-diphenylethenol) in a single molecule opens up possibilities for applications in materials science and organic electronics. Benzoic acid derivatives are known to form interesting crystal structures through hydrogen bonding documentsdelivered.com. The incorporation of the bulky and electronically active diphenylethenol moiety could lead to novel materials with tailored properties.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The conjugated nature of the diphenylethenol scaffold suggests potential for use as an emissive or charge-transporting material in OLEDs. The benzoic acid group could be used to tune the solubility and film-forming properties of the material.

Sensors: The carboxylic acid group can act as a binding site for specific analytes, while the photophysical properties of the diphenylethenol moiety could change upon binding, forming the basis for a chemical sensor.

Nonlinear Optical (NLO) Materials: Molecules with large π-systems and donor-acceptor groups can exhibit significant NLO properties. The combination of the electron-withdrawing carboxylic acid and the electron-rich diphenylethenol could lead to materials with applications in optical communications and data storage.

Integration of Machine Learning and AI in Predicting Reaction Outcomes and Designing Novel Derivatives

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can be leveraged to accelerate the discovery and optimization of "Benzoic acid; 2,2-diphenylethenol" systems.

Key areas where ML and AI can contribute include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major product of a given reaction, even for novel combinations of reactants nih.govsemanticscholar.orgresearchgate.net. This can help chemists to prioritize promising synthetic routes and avoid failed experiments nih.govsemanticscholar.org.

Optimizing Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing byproducts beilstein-journals.org.

Designing Novel Derivatives: Generative models can be used to design new hybrid molecules with desired properties. By learning the structure-property relationships from existing data, these models can propose novel "Benzoic acid; 2,2-diphenylethenol" derivatives with enhanced performance for specific applications.

| Application | Description | Potential Impact on Benzoic Acid; 2,2-Diphenylethenol Systems |

|---|---|---|

| Reaction Outcome Prediction | Predicting the products of a chemical reaction based on the reactants and conditions. nih.govsemanticscholar.orgresearchgate.net | Faster identification of successful synthetic routes for novel hybrid molecules. |

| Reaction Condition Optimization | Identifying the optimal set of reaction parameters to maximize yield and purity. beilstein-journals.org | Improved efficiency and cost-effectiveness of synthesis. |

| De Novo Molecular Design | Generating novel molecular structures with desired properties. | Discovery of new derivatives with enhanced performance in materials science or other applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.